6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
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Overview
Description
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a chemical compound with the CAS Number: 10136-64-8 . It has a molecular weight of 216.27 . The IUPAC name for this compound is 6-phenylimidazo [2,1-b] [1,3,4]thiadiazol-2-ylamine .
Molecular Structure Analysis
The InChI code for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is 1S/C10H8N4S/c11-9-13-14-6-8 (12-10 (14)15-9)7-4-2-1-3-5-7/h1-6H, (H2,11,13) .Physical And Chemical Properties Analysis
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a powder with a melting point of 194-195°C .Scientific Research Applications
Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma
A new series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including “6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine”, was synthesized and screened for their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells . The compounds showed relevant in vitro antiproliferative activity on all three pre-clinical models with half maximal inhibitory concentration (IC 50) ranging from 5.11 to 10.8 µM .
Inhibition of Cell Migration
In addition to its antiproliferative activity, “6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine” significantly inhibited the migration rate of SUIT-2 and Capan-1 cells in the scratch wound-healing assay . This suggests potential applications in preventing cancer metastasis.
Unfortunately, the current literature primarily focuses on the anticancer applications of “6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine”. More research is needed to explore other potential applications of this compound. It’s important to note that the development of new antitumor compounds against pancreatic diseases is an active area of research, and “6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine” and its derivatives could play a significant role in this field .
Future Directions
Research on imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine, has shown promising results in the treatment of pancreatic ductal adenocarcinoma (PDAC) . Future studies may focus on expanding the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives and understanding the relationship between the biological activity of these compounds and their structures .
Mechanism of Action
Target of Action
The primary target of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways . This inhibition of EGFR leads to a decrease in the proliferation of cancer cells that overexpress EGFR .
Biochemical Pathways
By inhibiting EGFR, 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to a decrease in cancer cell proliferation.
Pharmacokinetics
The compound’s molecular weight (21627 g/mol) and its physical form (powder) suggest that it may have good bioavailability .
Result of Action
The result of the action of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a decrease in the proliferation of cancer cells. In vitro studies have shown that the compound has potent anticancer activity against MCF-7 and A549 cancer cell lines . Additionally, the compound has been shown to inhibit the migration rate of certain cancer cells .
properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URINLJMMDZLYSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348964 |
Source
|
Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10136-64-8 |
Source
|
Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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